molecular formula C10H10ClN B3386310 2-Chloro-3-phenylbutanenitrile CAS No. 72600-01-2

2-Chloro-3-phenylbutanenitrile

Cat. No.: B3386310
CAS No.: 72600-01-2
M. Wt: 179.64 g/mol
InChI Key: UCBPWBSLULXDQG-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylbutanenitrile is a nitrile derivative featuring a chloro group at position 2 and a phenyl group at position 3 of the butanenitrile backbone. This article focuses on comparing these analogs to infer trends applicable to this compound.

Properties

IUPAC Name

2-chloro-3-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBPWBSLULXDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72600-01-2
Record name 2-chloro-3-phenylbutanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-phenylbutanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylbutanenitrile with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CN} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CHCl}\text{CN} + \text{SO}_2 + \text{HCl} ]

Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenylbutanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkoxides (OR-).

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid group in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nitriles such as 2-hydroxy-3-phenylbutanenitrile.

    Reduction: Formation of 2-chloro-3-phenylbutylamine.

    Hydrolysis: Formation of 2-chloro-3-phenylbutanoic acid.

Scientific Research Applications

2-Chloro-3-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenylbutanenitrile depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine group through the addition of hydrogen atoms. In hydrolysis reactions, the nitrile group is transformed into a carboxylic acid group through the addition of water molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compared compounds share a nitrile-functionalized backbone but differ in substituent type and position:

  • 2-(4-Chlorophenyl)-3-oxobutanenitrile (): Features a 4-chlorophenyl group at position 2 and an oxo (keto) group at position 3.
  • 2-(4-Chlorophenyl)-3-methylbutanenitrile (): Substitutes the oxo group with a methyl group at position 3 while retaining the 4-chlorophenyl substituent.
  • Hypothetical 2-Chloro-3-phenylbutanenitrile: Differs by having a chloro group directly on the nitrile backbone (position 2) and a plain phenyl group (non-chlorinated) at position 3.

Data Table: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 193.63 5219-07-8 4-chlorophenyl, oxo group (C=O)
2-(4-Chlorophenyl)-3-methylbutanenitrile C₁₁H₁₂ClN 193.68 2012-81-9 4-chlorophenyl, methyl group (-CH₃)
This compound (Target) C₁₀H₁₀ClN 179.65* N/A Chloro (-Cl), phenyl (-C₆H₅)

*Theoretical molecular weight based on formula.

Impact of Substituents on Properties

Electronic Effects
  • Oxo Group (): The electron-withdrawing keto group increases polarity, enhancing solubility in polar solvents like acetone or ethanol. It also activates the nitrile group for nucleophilic additions (e.g., hydrolysis to amides) .
  • Methyl Group (): The electron-donating methyl group reduces polarity, favoring solubility in non-polar solvents. Steric hindrance from the methyl group may slow reactions at the nitrile site .
  • Chloro vs.
Steric Effects
  • The methyl group in ’s compound creates steric bulk, reducing accessibility to the nitrile group. In contrast, the planar oxo group in minimizes steric interference, facilitating faster reaction kinetics.
Thermal Stability
  • Oxo-containing nitriles () may exhibit lower thermal stability due to keto-enol tautomerism, whereas methyl-substituted analogs () are more thermally robust .

Biological Activity

2-Chloro-3-phenylbutanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure:

  • Molecular Formula: C11H12ClN
  • Molecular Weight: 209.68 g/mol
  • CAS Number: 72600-01-2

The compound features a chloro group and a nitrile group, which are significant for its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-phenylbutanoic acid with thionyl chloride followed by treatment with sodium cyanide. This method allows for the introduction of both the chloro and nitrile functionalities in a controlled manner.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (Control)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ciprofloxacin)

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies showed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptosis markers, such as cleaved PARP and caspase-3 activation.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's, the compound demonstrated the ability to inhibit acetylcholinesterase activity, thereby potentially enhancing cholinergic signaling.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound inhibits enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation: It may act on specific receptors in the nervous system, enhancing neurotransmitter availability.
  • Oxidative Stress Reduction: Preliminary findings suggest that it may reduce oxidative stress in cells, further supporting its neuroprotective claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-phenylbutanenitrile
Reactant of Route 2
2-Chloro-3-phenylbutanenitrile

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